molecular formula C16H18BrN3O3 B2939857 (5-Bromofuran-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705938-32-4

(5-Bromofuran-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2939857
CAS No.: 1705938-32-4
M. Wt: 380.242
InChI Key: MNQMUHDHKOXRMI-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its bromofuran and oxadiazole functional groups

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c17-13-6-5-12(22-13)16(21)20-7-1-2-10(9-20)8-14-18-15(19-23-14)11-3-4-11/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQMUHDHKOXRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring followed by the introduction of the bromo and oxadiazole groups. One common synthetic route includes:

  • Furan Synthesis: : The furan ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene.

  • Bromination: : The furan ring is then brominated to introduce the bromo group at the 5-position.

  • Oxadiazole Formation: : The oxadiazole ring is formed through a cyclization reaction involving a precursor containing the necessary functional groups.

  • Piperidine Attachment: : Finally, the piperidine ring is attached to the oxadiazole group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Reduced oxadiazole derivatives.

  • Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other bromofuran or oxadiazole derivatives, but the presence of the piperidine ring and the specific substitution pattern sets it apart. Some similar compounds could be:

  • Bromofuran derivatives: : Compounds with similar bromo and furan groups but different substituents.

  • Oxadiazole derivatives: : Compounds with oxadiazole rings but different substituents or ring structures.

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H18_{18}BrN3_{3}O
  • Molecular Weight : 348.23 g/mol
  • IUPAC Name : (5-Bromofuran-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Structural Features

The compound features:

  • A bromofuran moiety which is known for its diverse biological activities.
  • A piperidine ring that contributes to its pharmacological properties.
  • An oxadiazole group, which is often associated with antimicrobial and antitumor activities.

Antimicrobial Activity

Research has indicated that compounds containing furan and oxadiazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, the oxadiazole component was noted for its ability to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

Neuroprotective activity has also been observed in related compounds. The piperidine structure may contribute to neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties. Preliminary studies suggest that derivatives can protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Activity

In a comparative study, the synthesized compound was tested against standard bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing that the presence of the bromofuran moiety significantly enhanced antimicrobial efficacy compared to non-brominated analogs.

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Target Compound8Very Strong

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the target compound inhibited cell proliferation effectively at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis
A549 (Lung)20Cell Cycle Arrest

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